molecular formula C6H4ClN3 B1595211 3-Chloro-5-methylpyrazine-2-carbonitrile CAS No. 181284-14-0

3-Chloro-5-methylpyrazine-2-carbonitrile

Cat. No.: B1595211
CAS No.: 181284-14-0
M. Wt: 153.57 g/mol
InChI Key: SMGGFRMRMZFJEV-UHFFFAOYSA-N
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Description

3-Chloro-5-methylpyrazine-2-carbonitrile is a chemical compound with the CAS Number: 181284-14-0 . It has a molecular weight of 153.57 and its IUPAC name is 3-chloro-5-methyl-2-pyrazinecarbonitrile .


Molecular Structure Analysis

The molecular formula of this compound is C6H4ClN3 . The InChI code is 1S/C6H4ClN3/c1-4-3-9-5(2-8)6(7)10-4/h3H,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of pyrazine derivatives is in the field of corrosion inhibition. For example, pyranopyrazole derivatives have been synthesized and investigated as inhibitors for mild steel corrosion in acidic solutions. These studies have shown that such compounds can significantly increase the corrosion resistance of metals, indicating the potential use of 3-Chloro-5-methylpyrazine-2-carbonitrile in similar applications. The inhibition efficiency of these compounds was found to increase with concentration, demonstrating their effectiveness in protecting metals from corrosion (Yadav et al., 2016).

Organic Synthesis and Material Science

This compound can serve as a key intermediate in the synthesis of complex organic molecules and materials. For instance, reactions with methylpyrazinecarbonitriles have led to the formation of methyl methylpyrazinyl ketones, demonstrating the versatility of pyrazine derivatives in organic synthesis. These reactions showcase the potential for creating a wide range of chemical entities for further application in material science and organic chemistry (Schwaiger & Ward, 2010).

Antimicrobial Applications

Pyrazolo[3,4-d]pyrimidine derivatives, synthesized from pyrazine derivatives, have been explored for their antimicrobial properties. This highlights the potential of this compound as a precursor in developing new antimicrobial agents, which could be valuable in the pharmaceutical industry and for medical applications (Rostamizadeh et al., 2013).

Photophysical and Electrochemical Studies

The derivatives of pyrazine, including those similar to this compound, have been utilized in photophysical and electrochemical studies. For example, complexes containing bipyrazine derivatives have been analyzed for their electronic and vibrational properties, indicating the potential of pyrazine derivatives in the development of materials with specific electronic characteristics (Kirgan et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

IUPAC Name

3-chloro-5-methylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c1-4-3-9-5(2-8)6(7)10-4/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGGFRMRMZFJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303405
Record name 3-chloro-5-methylpyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181284-14-0
Record name 3-chloro-5-methylpyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Carboxamido-2-hydroxy-6-methylpyrazine (4.09 g, 26.70 mmol), prepared by the method of Dick and Wood, J. Chem. Soc.,1379 (1955), was treated as described in Example 91A with triethylamine (5.41 g, 53.41 mmol) and 70 ml POCl3 to yield the title compound (3.16 g, 77%) as a fluffy yellow solid. mp: 63°-65° C. 1H NMR (300 MHz, CDCl3) δ2.70 (s, 3H), 8.50 (s, 1H). MS (DCI/NH3) m/e 171 (M+NH4)+.
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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